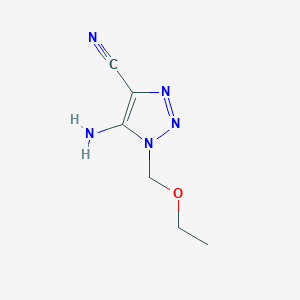

5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the CAS Number: 2089255-06-9 . It has a molecular weight of 186.17 . It is in powder form .

Molecular Structure Analysis

The molecular structure of “5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid” was characterized and confirmed by 1H NMR spectroscopy, IR spectroscopy, elemental analysis and ESI-MS, X-ray single-crystal diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid” include a molecular weight of 186.17 , storage temperature of 4 degrees Celsius , and a physical form of powder .Applications De Recherche Scientifique

HIV-1 Inhibition

Research by Larsen et al. (1999) demonstrates the application of triazenopyrazole derivatives, synthesized using compounds related to 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile, as potential inhibitors of HIV-1. The study found moderate activity against HIV-1 in one of the synthesized compounds (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Antimicrobial Activities

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives using ethoxycarbonylhydrazones, which showed promising antimicrobial activities against various microorganisms. This highlights the potential of using similar structures for developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anticancer Evaluation

The work of Bekircan et al. (2008) involved the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, which were evaluated for anticancer activity. This research suggests potential uses of related structures in cancer therapy (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Energetic Material Synthesis

Cao et al. (2020) explored the synthesis of a bi-heterocyclic skeleton, including 5-amino-1H-1,2,3-triazole-4-carbonitrile, for use in energetic salts. These salts demonstrated high heat of detonation, indicating potential applications in materials science (Cao, Huang, Pang, Lin, Yang, Gong, & Fan, 2020).

Drug Design and Synthesis

Ferrini et al. (2015) detailed the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, showcasing their utility in designing triazole-based scaffolds for biologically active compounds. The study emphasizes the role of this compound in peptidomimetics and drug design (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Corrosion Inhibition

Yadav et al. (2016) investigated pyranopyrazole derivatives, including structures related to this compound, for their efficacy as corrosion inhibitors for mild steel. The findings highlight potential industrial applications in corrosion protection (Yadav, Gope, Kumari, & Yadav, 2016).

Synthesis of Novel Antibacterial and Antifungal Agents

Thanh et al. (2019) synthesized novel 1H-1,2,3-triazole-tethered 4H-chromene-d-glucose conjugates, demonstrating significant in vitro antibacterial and antifungal activities. This study supports the use of related structures in developing new antimicrobial agents (Thanh, Hai, Thi Ngoc Bich, Thi Thu Hien, Thi Ky Duyen, T. Mai, Thi Dung, N. Toan, Thi Kim Van, H. Dang, N. Toan, & T. Thanh Van, 2019).

Propriétés

IUPAC Name |

5-amino-1-(ethoxymethyl)triazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O/c1-2-12-4-11-6(8)5(3-7)9-10-11/h2,4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAYJTVJZCXEEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C(=C(N=N1)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2859861.png)

![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanesulfonamide](/img/structure/B2859864.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2859866.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2859870.png)

![N-(1-Cyanocyclopentyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2859873.png)

![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2859875.png)

![(E)-4-(Dimethylamino)-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylbut-2-enamide](/img/structure/B2859876.png)

![[5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2859881.png)

![N-(3,4-dimethylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2859883.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2859884.png)